(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
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Overview
Description
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its azabicyclohexane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method allows for the formation of the bicyclic structure with high diastereoselectivity. The reaction conditions often include the use of an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
- (1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Uniqueness
(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine is unique due to its benzyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can enhance its potential in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H/t11-,12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRCGQGFOSOGY-AQEKLAMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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